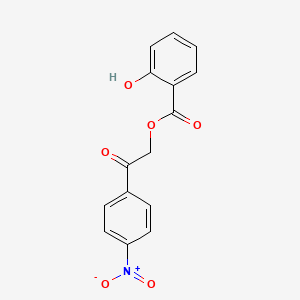![molecular formula C17H16F3NO B5773291 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)
4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. TFB is a selective antagonist of the transient receptor potential (TRP) melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.
作用机制
4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's mechanism of action involves its selective binding to the TRPM8 ion channel's extracellular domain, which prevents the influx of calcium ions into the cell, leading to the inhibition of downstream signaling pathways. TRPM8 is activated by cold temperatures and menthol, and its overexpression has been linked to various pathological conditions, such as chronic pain and cancer. This compound's selective inhibition of TRPM8 activity makes it a potential therapeutic target for these diseases.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects depend on the tissue and cell type being studied. In prostate cancer cells, this compound has been shown to inhibit TRPM8-mediated cell proliferation, migration, and invasion, leading to the suppression of tumor growth and metastasis. In bladder smooth muscle cells, this compound has been shown to relax the muscle tone, leading to the alleviation of bladder overactivity symptoms. In sensory neurons, this compound has been shown to inhibit cold-induced pain sensation, leading to the potential development of new analgesic drugs.
实验室实验的优点和局限性
4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's advantages for lab experiments include its selective inhibition of TRPM8 activity, which allows for the study of TRPM8's physiological and pathological roles. This compound's relatively low toxicity and stability in organic solvents make it a suitable research tool for various cell and tissue cultures. However, this compound's limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound's selectivity for TRPM8 may limit its applicability in studying other ion channels and signaling pathways.
未来方向
For 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide research include:
1. Developing new analogs of this compound with improved solubility and efficacy.
2. Studying this compound's effect on other TRP ion channels and signaling pathways.
3. Investigating this compound's potential as a therapeutic target for other diseases, such as diabetes and cardiovascular diseases.
4. Developing new drug delivery systems for this compound to improve its bioavailability and efficacy.
5. Conducting clinical trials to evaluate this compound's safety and efficacy in treating pain and cancer.
In conclusion, this compound is a promising research tool and drug candidate that has shown potential applications in various fields of research. This compound's selective inhibition of TRPM8 activity makes it a potential therapeutic target for pain and cancer, and its use as a research tool can help elucidate TRPM8's physiological and pathological roles. Further research is needed to optimize this compound's efficacy and selectivity and evaluate its safety and efficacy in clinical trials.
合成方法
4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 4-isopropylaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The crude product is then purified using column chromatography or recrystallization to obtain pure this compound.
科学研究应用
4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of research, including pain management, cancer therapy, and neurobiology. This compound's selective inhibition of TRPM8 ion channel activity makes it a promising candidate for developing new analgesic drugs that can target cold-induced pain, such as neuropathic pain, migraine, and arthritis. This compound has also shown anti-cancer properties by inhibiting TRPM8-mediated cell proliferation, migration, and invasion in various cancer cell lines, including prostate, breast, and lung cancer. Additionally, this compound has been used as a research tool to study the physiological and pathological roles of TRPM8 in various tissues and organs, such as the prostate, bladder, and brain.
属性
IUPAC Name |
4-propan-2-yl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11(2)12-6-8-13(9-7-12)16(22)21-15-5-3-4-14(10-15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPDKAMWIAYNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)



![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)




